Welcome to the BenchChem Online Store!
molecular formula C7H10O2 B179523 2-Ethyl-1,3-cyclopentanedione CAS No. 823-36-9

2-Ethyl-1,3-cyclopentanedione

Cat. No. B179523
M. Wt: 126.15 g/mol
InChI Key: YDFBIBUYOUFJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03959322

Procedure details

Reflux 6-(3,5-dimethoxyphenyl)hex-1-en-3-one, containing a small amount of 6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one (6 g, produced by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (3.5 g) in 0.12% anhydrous methanolic potassium hydroxide (10 cc) for 10 hours. Work up the reaction mixture as for the preparation of 2-(6-m-acetoxyphenyl-3-oxohexyl)-2-methylcyclopentane-1,3-dione to obtain 2-[6-(3,5-dimethoxyphenyl)-3-oxohexyl]-2-ethylcyclopentane-1,3-dione as a viscous gum; infrared absorption peaks at 5.80, 6.25 μ (split peak).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
6-(3,5-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=[C:5]([CH2:11][CH2:12][CH2:13][C:14](=O)C=C)[CH:6]=[C:7]([O:9]C)C=1.C[O:19]C1C=C(CCCC(=O)CCN(CC)CC)C=C(OC)C=1>[OH-].[K+]>[CH2:13]([CH:12]1[C:7](=[O:9])[CH2:6][CH2:5][C:11]1=[O:19])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
6-(3,5-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)CCCC(C=C)=O
Step Three
Name
6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)CCCC(CCN(CC)CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.